molecular formula C19H23NO5S2 B4857271 ethyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate

ethyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate

Cat. No. B4857271
M. Wt: 409.5 g/mol
InChI Key: USWBXBCZBUUMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate, also known as EEMSG, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate varies depending on its application. In medicine, this compound inhibits the activity of COX-2 by binding to its active site, thereby preventing the production of prostaglandins, which are responsible for inflammation and pain. This compound also induces apoptosis in cancer cells by activating various signaling pathways that lead to cell death.
In agriculture, this compound inhibits the growth of weed species by interfering with their metabolic pathways, leading to their death.
In material science, this compound acts as a precursor in the synthesis of functionalized polymers by undergoing various chemical reactions to form covalent bonds with other monomers.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects depending on its application. In medicine, this compound has been shown to reduce inflammation and pain in animal models. It has also been found to inhibit the growth of various cancer cell lines and induce apoptosis in these cells.
In agriculture, this compound has been found to inhibit the growth of weed species, leading to their death.
In material science, this compound has been found to be a versatile building block for the synthesis of various polymers with unique properties.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate in lab experiments include its high purity and stability, its versatility in various applications, and its potential as a precursor in the synthesis of functionalized polymers.
The limitations of using this compound in lab experiments include its relatively high cost, the need for anhydrous conditions during synthesis, and the potential for toxicity in high concentrations.

Future Directions

There are numerous future directions for the research and development of ethyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate. In medicine, further studies are needed to investigate its potential as an anti-inflammatory and anti-cancer agent in human trials. In agriculture, further studies are needed to optimize its use as a herbicide and to investigate its potential for use in other areas, such as pest control. In material science, further studies are needed to explore its potential as a precursor in the synthesis of functionalized polymers with unique properties.

Scientific Research Applications

Ethyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. It has been found to inhibit the activity of COX-2, an enzyme that plays a crucial role in the development of inflammation and cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, this compound has been studied for its potential use as a herbicide. It has been found to inhibit the growth of various weed species, making it a potential alternative to traditional herbicides that can have harmful effects on the environment.
In material science, this compound has been studied for its potential use as a precursor in the synthesis of functionalized polymers. It has been found to be a versatile building block for the synthesis of various polymers with unique properties, such as high thermal stability and electrical conductivity.

properties

IUPAC Name

ethyl 2-(2-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S2/c1-4-24-18-9-7-6-8-17(18)20(14-19(21)25-5-2)27(22,23)16-12-10-15(26-3)11-13-16/h6-13H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWBXBCZBUUMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)OCC)S(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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